molecular formula C15H18ClN3O2 B8665920 4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline CAS No. 379228-48-5

4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline

Cat. No.: B8665920
CAS No.: 379228-48-5
M. Wt: 307.77 g/mol
InChI Key: QGDLKIZGIQXBLA-UHFFFAOYSA-N
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Description

4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the N-methylpiperidin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the piperidine derivative is attached to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7-methoxyquinazoline: Lacks the N-methylpiperidin-4-yloxy group.

    5-(N-methylpiperidin-4-yloxy)-7-methoxyquinazoline: Lacks the chlorine atom at the 4-position.

    4-chloro-5-(N-methylpiperidin-4-yloxy)quinazoline: Lacks the methoxy group at the 7-position.

Uniqueness

4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline is unique due to the presence of all three functional groups (chlorine, methoxy, and N-methylpiperidin-4-yloxy) on the quinazoline core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

379228-48-5

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

4-chloro-7-methoxy-5-(1-methylpiperidin-4-yl)oxyquinazoline

InChI

InChI=1S/C15H18ClN3O2/c1-19-5-3-10(4-6-19)21-13-8-11(20-2)7-12-14(13)15(16)18-9-17-12/h7-10H,3-6H2,1-2H3

InChI Key

QGDLKIZGIQXBLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC(=CC3=C2C(=NC=N3)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-methoxy-5-((1-methylpiperidin-4-yl)oxy)quinazolin-4(3H)-one (3.00 g, 10.4 mmol) and diisopropyl ethylamine (5 ml) in dichloromethane (300 ml) was stirred at ambient temperature under an atmosphere of nitrogen. Phosphoryl chloride (10 ml) was added, and the resultant orange solution was heated at reflux for 20 hours. The reaction mixture was then cooled to ambient temperature and concentrated in vacuo. Residual phosphoryl chloride was then removed by azeotrope with toluene to give the crude product as an orange oil. Purification by chromatography on silica gel, eluting with 5% triethylamine in dichloromethane, gave an orange solid, which was further purified by trituration under acetonitrile, and then dried in vacuo to yield 4-chloro-5-(N-methylpiperidin-4-yloxy)-7-methoxyquinazoline (2.4 g, 75% yield) as a pale yellow amorphous solid:
Name
7-methoxy-5-((1-methylpiperidin-4-yl)oxy)quinazolin-4(3H)-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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